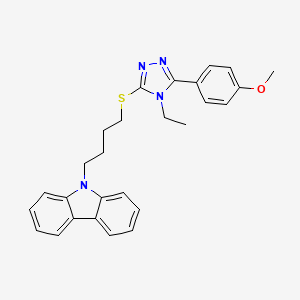![molecular formula C14H15Cl2N3OS B2842038 4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 433327-62-9](/img/structure/B2842038.png)
4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H15Cl2N3OS and a molecular weight of 344.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C=CCN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)Cl .Scientific Research Applications
Antifungal Activity
Research has identified that derivatives of 1,2,4-triazole, such as the compound , show promising antifungal activities. For example, a study by Arnoldi et al. (2007) synthesized a series of compounds with structural similarities to 1,2,4-triazoles and tested them for fungicidal activity against plant pathogenic fungi. Some of these compounds demonstrated good in vitro activity, highlighting the potential of 1,2,4-triazole derivatives in antifungal applications (Arnoldi et al., 2007).
Synthesis and Chemical Properties
The synthesis and chemical properties of 1,2,4-triazole derivatives have been extensively studied. Mobinikhaledi et al. (2010) explored the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, demonstrating the versatility and reactivity of these compounds in chemical synthesis (Mobinikhaledi et al., 2010).
Antimicrobial and Antiviral Activity
Several studies have reported the antimicrobial and antiviral potential of 1,2,4-triazole derivatives. For instance, Colanceska-Ragenovic et al. (2001) synthesized 4-allyl/amino-5-aryl-1,2,4-triazoles and tested them for antibacterial and antifungal effects against various microbial strains, indicating the potential use of these compounds in combating microbial infections (Colanceska-Ragenovic et al., 2001). Additionally, El-Sayed et al. (2013) explored the antiviral and antimicrobial activity of 1,2,4-triazole thioglycoside derivatives, further highlighting the broad-spectrum potential of these compounds in infectious disease management (El-Sayed et al., 2013).
Corrosion Inhibition
The use of 1,2,4-triazole derivatives as corrosion inhibitors has been investigated. Orhan et al. (2012) studied the corrosion protection of mild steel by 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrating its effectiveness in inhibiting steel corrosion in acidic solutions (Orhan et al., 2012).
Anticancer Potential
Recent research has also delved into the anticancer properties of 1,2,4-triazole derivatives. Alam (2022) synthesized novel eugenol 1,2,3-triazole derivatives and evaluated their anticancer activity against breast cancer cells, showcasing the therapeutic potential of these compounds in oncology (Alam, 2022).
Safety and Hazards
properties
IUPAC Name |
3-[3-(2,4-dichlorophenoxy)propyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3OS/c1-2-7-19-13(17-18-14(19)21)4-3-8-20-12-6-5-10(15)9-11(12)16/h2,5-6,9H,1,3-4,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRGIAGRUSGHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

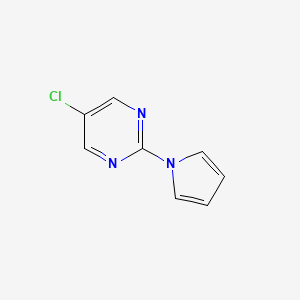
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
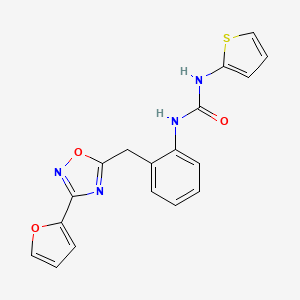
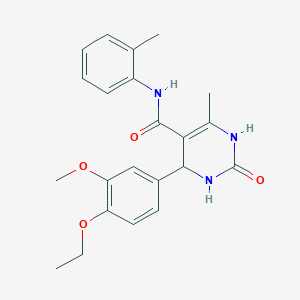
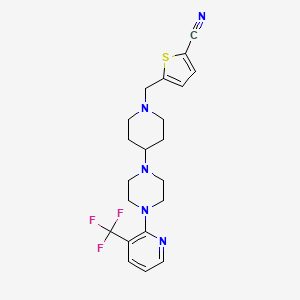



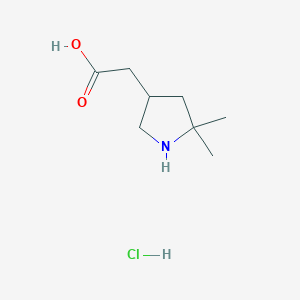

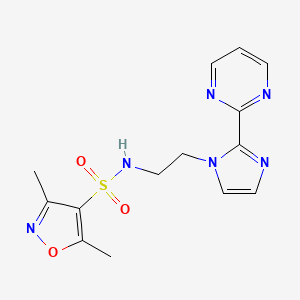
![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)
![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)
